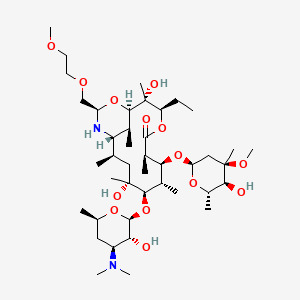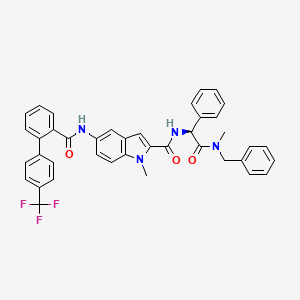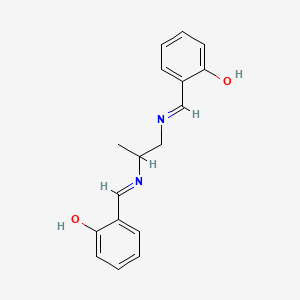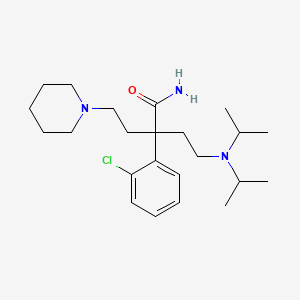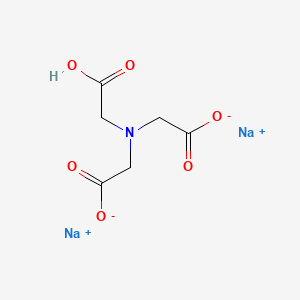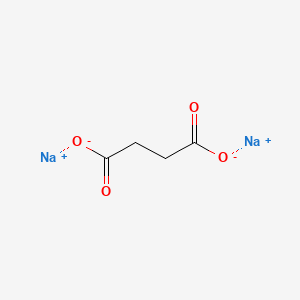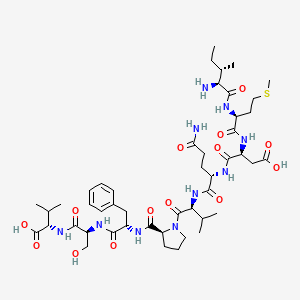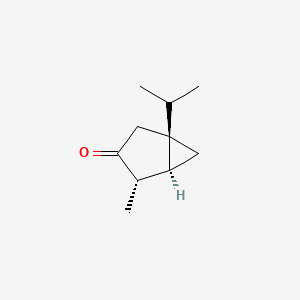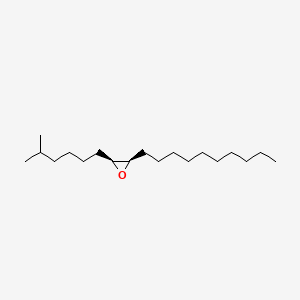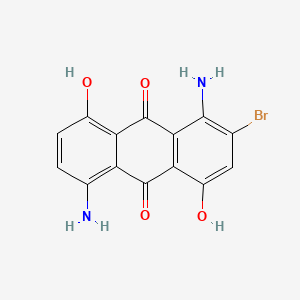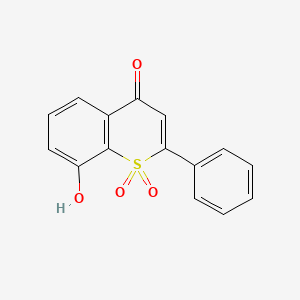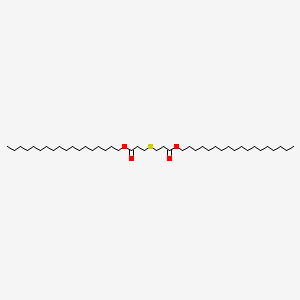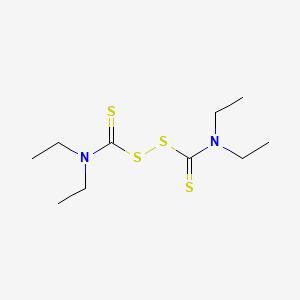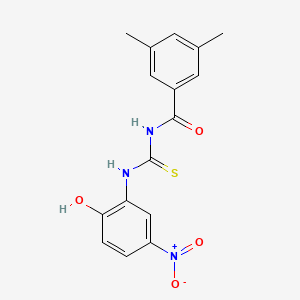
3,5-dimethyl PIT-1
Vue d'ensemble
Description
3,5-dimethyl PIT-1 is a PIP3/protein binding inhibitor . It is a dimethyl analog of PIT-1 that is designed for more favorable solubility in vivo . It specifically disrupts PIP3/Akt PH domain binding (IC50 = 27 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation . It reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 36 μM) .
Synthesis Analysis
The traditional method for the preparation of 1-cyanoacetyl-3,5-dimethylpyrazole involves treating a solution of cyanoacethydrazide in dilute aqueous HCl with an alcoholic solution of acetylacetone .Molecular Structure Analysis
The molecular weight of 3,5-dimethyl PIT-1 is 345.37 g/mol . Its molecular formula is C16H15N3O4S .Chemical Reactions Analysis
3,5-dimethyl PIT-1 specifically disrupts PIP3/Akt PH domain binding (IC50 = 27 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation .Physical And Chemical Properties Analysis
3,5-dimethyl PIT-1 is a solid substance . It is soluble in DMSO to 20 mg/ml and in ethanol to 0.2 mg/ml .Applications De Recherche Scientifique
Transcription Factor Pit-1 and DNA Interactions
- Pit-1 Role in Transcriptional Activation : Pit-1 is crucial for high-affinity DNA binding and accurate recognition of natural Pit-1 response elements, impacting transcriptional activity on enhancer elements. The POU-specific domain of Pit-1 is essential for these interactions, indicating its importance in gene expression regulation (Ingraham et al., 1990).
Protein-Protein Interactions and Cellular Functions
- Visualization of Pit-1 Interactions : Fluorescence resonance energy transfer (FRET) microscopy has been used to visualize physical interactions of Pit-1 proteins in living cells, offering insights into the dynamics of transcription factor interactions and their implications for cellular functions (Day, 1998).
Molecular Mechanisms and Structural Insights
- Differential Dimer Activities of Oct-1 : Through DNA-induced interface swapping, Oct-1 shows differential dimer activities, providing a basis for conformation-dependent recruitment of transcription cofactors. This study suggests a general mechanism for modulating transcription factor activity, relevant for understanding the functional dynamics of Pit-1 and related proteins (Reményi et al., 2001).
Pit-1 Related Diseases and Conditions
- Pituitary Blastoma and DICER1 Mutations : Research identifies Pituitary blastoma as a distinct entity associated with germ-line DICER1 mutations, highlighting the genetic underpinnings of certain pituitary tumors. This connection underscores the importance of genetic factors in pituitary gland conditions and their potential link to Pit-1 expression patterns (Kock et al., 2014).
Propriétés
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-5-10(2)7-11(6-9)15(21)18-16(24)17-13-8-12(19(22)23)3-4-14(13)20/h3-8,20H,1-2H3,(H2,17,18,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBCAQMXJFWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl PIT-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




